N-(3-Acetyloxazolidin-2-ylidene)cyanamide

Description

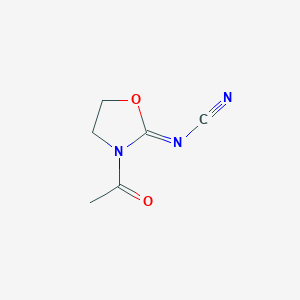

N-(3-Acetyloxazolidin-2-ylidene)cyanamide is a heterocyclic compound featuring an oxazolidinone ring fused with a cyanamide group. The acetyl substituent at the 3-position of the oxazolidinone ring enhances its stability and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(3-acetyl-1,3-oxazolidin-2-ylidene)cyanamide |

InChI |

InChI=1S/C6H7N3O2/c1-5(10)9-2-3-11-6(9)8-4-7/h2-3H2,1H3 |

InChI Key |

XRKLHJXXCKQVAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCOC1=NC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-Acetyloxazolidin-2-ylidene)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions, which are both economical and efficient .

Chemical Reactions Analysis

N-(3-Acetyloxazolidin-2-ylidene)cyanamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .

Scientific Research Applications

N-(3-Acetyloxazolidin-2-ylidene)cyanamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N-(3-Acetyloxazolidin-2-ylidene)cyanamide involves its ability to act as a nucleophile and an electrophile due to its unique nitrogen-carbon-nitrogen connectivity . This duality allows it to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its action are primarily related to its ability to form heterocyclic structures, which are crucial in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide ()

- Core Structure: Replaces oxazolidinone with a thiazolidine ring (sulfur instead of oxygen).

- Substituent: Nicotinoyl group at the 3-position.

- Key Properties: Exhibits intramolecular C–H···N hydrogen bonding, stabilizing the Z-configuration.

- Synthesis: Prepared via condensation of N-cyanoiminothiazolidine with nicotinoyl chloride in acetic acid .

(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide ()

- Core Structure : Thiazolidine ring with a 4-chlorophenyl-ethyl substituent.

- Key Properties: C–H···S hydrogen bonds contribute to crystal packing.

- Synthesis : Derived from 1-chloro-4-(1-chloroethyl)benzene and potassium carbonate in DMF .

Acetamiprid and Thiacloprid ()

- Core Structure: Neonicotinoids with cyanamide groups but distinct heterocycles (pyridine and thiazolidine, respectively).

Key Properties :

Property Acetamiprid Thiacloprid Melting Point (°C) 98.9 136.0 Water Solubility (g/L) 2.95 (pH 7) 0.19 Vapor Pressure (mPa) 1.73 × 10⁻⁴ 3.00 × 10⁻⁷

Functional Group Comparisons

Cyanamide vs. Phthalimide Derivatives ()

- 3-Chloro-N-phenyl-phthalimide lacks the cyanamide group but shares a similar N-aryl substitution pattern.

- Phthalimides are typically more rigid and planar, favoring π-π stacking interactions, whereas cyanamide derivatives exhibit greater conformational flexibility .

Calcium Cyanamide ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.